4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+)
Description
The compounds 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine (Compound A), 2-pyrazin-2-ylpyrazine (Compound B), and ruthenium(2+) complexes incorporating these ligands (Compound C) are of significant interest in coordination chemistry, photophysics, and materials science. Compound A is a bulky bipyridine derivative with tert-butyl substituents enhancing hydrophobicity, while Compound B is a nitrogen-rich heterocyclic ligand.
Properties
CAS No. |
1821168-34-6 |
|---|---|
Molecular Formula |
C34H36N10Ru |
Molecular Weight |
685.8 |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) |
InChI |
InChI=1S/C18H24N2.2C8H6N4.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h7-12H,1-6H3;2*1-6H;/q;;;+2 |
InChI Key |
ZESDFQIKGVCPIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine typically involves the reaction of 4-tert-butylpyridine with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Hiyama-Denmark cross-coupling, where 4-tert-butylpyridine is reacted with a suitable organosilane reagent . The reaction conditions often include the use of a base, such as sodium persulfate, and a solvent mixture of dimethyl sulfoxide (DMSO) and dichloroethane (DCE) under irradiation with fluorescent light .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the tert-butyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding reduced pyridine derivatives.
Scientific Research Applications
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) involves its ability to coordinate with metal centers and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to biological effects. The compound’s electronic properties allow it to participate in redox reactions, which are crucial for its catalytic and therapeutic activities .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogues
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine (Compound A)
- Structural Features : The tert-butyl groups introduce steric bulk, reducing solubility in polar solvents but enhancing stability in hydrophobic environments. The dihedral angle between pyridine rings in its protonated form (e.g., nitrate salt) is 19.06°, facilitating hydrogen-bonded 3D networks .
- Analogues : Compared to unsubstituted 2,2'-bipyridine (bpy), Compound A’s tert-butyl groups increase ligand rigidity and electron-donating capacity. In [Ru(bpy)₃]²⁺, bpy’s planar structure allows efficient π-π stacking, whereas Compound A’s bulk may hinder intercalation but improve DNA-binding selectivity .
2-Pyrazin-2-ylpyrazine (Compound B)
- Structural Features : The pyrazine rings provide multiple nitrogen coordination sites, enabling diverse binding modes. Its planar structure contrasts with asymmetrical ligands like dppz ([Ru(bpy)₂(dppz)]²⁺), which intercalates into DNA via phenazine nitrogens .
- Analogues : Unlike triazole-pyrazine hybrids (e.g., in ), Compound B lacks functional groups for hydrogen bonding, limiting its role in supramolecular assembly but favoring charge-transfer transitions in Ru(II) complexes .
Ruthenium(II) Complexes (Compound C)
- Electronic Properties : Ru(II) complexes with Compound A as a ligand are expected to exhibit stronger metal-to-ligand charge transfer (MLCT) transitions than those with bpy due to electron-donating tert-butyl groups. This is analogous to [Ru(phen)₂(dppz)]²⁺, where phenanthroline (phen) enhances the "light switch" effect compared to bpy .
- Analogues : Substituted terpyridine ligands (e.g., 4-phenyl-terpyridine in ) show solvent-dependent UV-vis shifts (~20 nm hypsochromic shift in polar solvents), similar to Compound C’s expected behavior .
Comparative Data Table
Biological Activity
The compound 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; 2-pyrazin-2-ylpyrazine; ruthenium(2+) is a complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound is a coordination complex featuring a ruthenium center coordinated to various organic ligands. The molecular formula can be represented as with a molecular weight of approximately 400 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with biomolecules through coordination chemistry. Key mechanisms include :
- DNA Binding : Ruthenium complexes have shown promising DNA-binding properties, which can lead to alterations in gene expression and cellular responses .
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress, a contributing factor in various diseases .
- Enzyme Interaction : It acts as a ligand that can form stable complexes with metal ions, influencing enzyme activity and metabolic pathways .
Biological Activity Overview
The biological activities of the compound can be categorized as follows:
Case Studies
- Anticancer Efficacy : A study demonstrated that the ruthenium complex significantly inhibited the proliferation of cancer cells in vitro, with IC50 values comparable to established chemotherapeutics like cisplatin. The mechanism was attributed to DNA intercalation and subsequent apoptosis induction in cancer cells .
- Antimicrobial Properties : Research highlighted the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting potential for therapeutic applications in treating resistant infections .
- Anti-inflammatory Action : In vivo studies indicated that treatment with the ruthenium complex reduced edema in animal models of inflammation, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
